molecular formula C15H19ClN2O4 B12122271 N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

Katalognummer: B12122271
Molekulargewicht: 326.77 g/mol
InChI-Schlüssel: NLFAQTBSCDETMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a chlorinated methoxyphenyl group and a morpholinyl acetamide moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide typically involves multiple steps:

    Formation of the 5-chloro-2-methoxyphenyl intermediate: This step involves the chlorination of 2-methoxyphenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Synthesis of the morpholinyl acetamide intermediate: This step involves the reaction of morpholine with ethyl chloroacetate under basic conditions to form 4-ethyl-3-oxomorpholine.

    Coupling of intermediates: The final step involves the coupling of the 5-chloro-2-methoxyphenyl intermediate with the morpholinyl acetamide intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-(4-methyl-3-oxomorpholin-2-yl)acetamide: Similar structure with a methyl group instead of an ethyl group.

    N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H19ClN2O4

Molekulargewicht

326.77 g/mol

IUPAC-Name

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

InChI

InChI=1S/C15H19ClN2O4/c1-3-18-6-7-22-13(15(18)20)9-14(19)17-11-8-10(16)4-5-12(11)21-2/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,17,19)

InChI-Schlüssel

NLFAQTBSCDETMG-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCOC(C1=O)CC(=O)NC2=C(C=CC(=C2)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.